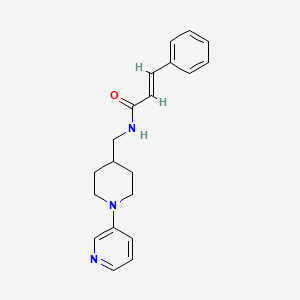
N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cinnamamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cinnamamide” is a complex organic compound. It contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, a series of novel N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives were synthesized using piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The target products were obtained with 55–92% yields in relatively short reaction times .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like single-crystal X-ray diffraction . The molecule realizes an extended conformation and forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .
Chemical Reactions Analysis
Chemical reactions involving similar compounds have been studied. For example, a series of novel N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives were synthesized and their ability to inhibit in vivo angiogenesis was evaluated . These novel piperidine analogues efficiently blocked the formation of blood vessels in vivo in a CAM model .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the yield of a similar compound was found to be 90%, appearing as a white powder . The 1H NMR and 13C NMR spectra were also reported .
科学研究应用
1. Anti-tubercular Agents
- Application Summary: This compound has been used in the design and synthesis of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which have been evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Methods of Application: The compounds were synthesized and then tested for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Results or Outcomes: Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
2. Blood Glucose Reduction
- Application Summary: Compounds related to “N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cinnamamide” have been found to reduce blood glucose levels, which may find application in the prevention and treatment of disorders involving elevated plasma blood glucose .
- Methods of Application: The compounds were likely tested in a laboratory setting using standard procedures for measuring blood glucose levels .
- Results or Outcomes: The compounds were found to be effective in reducing blood glucose levels, suggesting potential applications in treating conditions such as hyperglycemia, diabetes, and other related ailments .
3. Anticancer Agents
- Application Summary: Piperidine derivatives, including “N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cinnamamide”, have been utilized in the synthesis of compounds with potential anticancer properties .
- Methods of Application: These compounds are synthesized and then tested for their cytotoxicity against various cancer cells .
- Results or Outcomes: Some of these compounds have shown promising results, with increased cytotoxicity observed when certain groups (such as halogen, carboxyl, nitro, or methyl groups) are present on the ring .
4. Antipsychotic Agents
- Application Summary: Piperidine derivatives have been used in the development of antipsychotic agents .
- Methods of Application: These compounds are likely tested in a laboratory setting using standard procedures for evaluating antipsychotic activity .
- Results or Outcomes: While specific results for “N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cinnamamide” are not available, piperidine derivatives in general have shown promise in this area .
5. Antiviral Agents
- Application Summary: Piperidine derivatives have been utilized in the development of antiviral agents .
- Methods of Application: These compounds are likely tested in a laboratory setting using standard procedures for evaluating antiviral activity .
- Results or Outcomes: While specific results for “N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cinnamamide” are not available, piperidine derivatives in general have shown promise in this area .
6. Anti-Alzheimer Agents
- Application Summary: Piperidine derivatives have been used in the development of anti-Alzheimer agents .
- Methods of Application: These compounds are likely tested in a laboratory setting using standard procedures for evaluating anti-Alzheimer activity .
- Results or Outcomes: While specific results for “N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cinnamamide” are not available, piperidine derivatives in general have shown promise in this area .
安全和危害
未来方向
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research could focus on the design and development of new drugs with potential antimicrobial activity, as well as the exploration of the anticancer activities of these compounds .
属性
IUPAC Name |
(E)-3-phenyl-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c24-20(9-8-17-5-2-1-3-6-17)22-15-18-10-13-23(14-11-18)19-7-4-12-21-16-19/h1-9,12,16,18H,10-11,13-15H2,(H,22,24)/b9-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJUOIKNPRRSGJ-CMDGGOBGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC=CC=C2)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC=CC=C2)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)cinnamamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

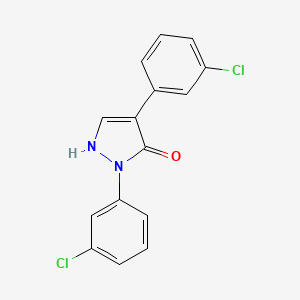
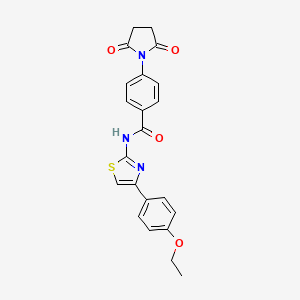
![4-[4-(4-Methylphenyl)-5-morpholin-4-ylpyrazol-1-yl]benzoic acid](/img/structure/B2391656.png)
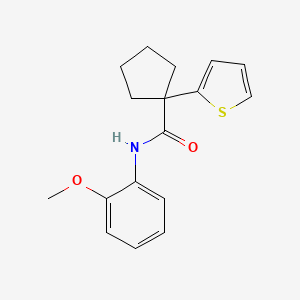
![3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-7-carboxylic acid](/img/structure/B2391658.png)
![4-(2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamido)benzoic acid](/img/structure/B2391661.png)
![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2391664.png)
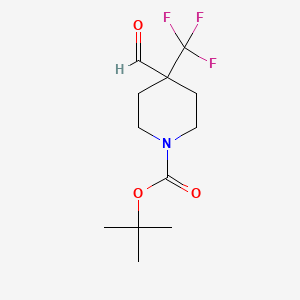
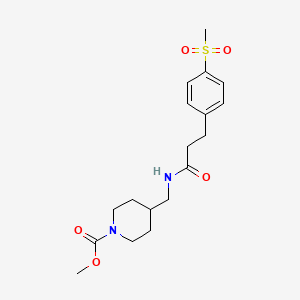
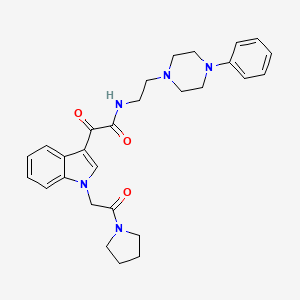
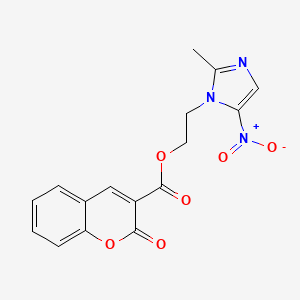
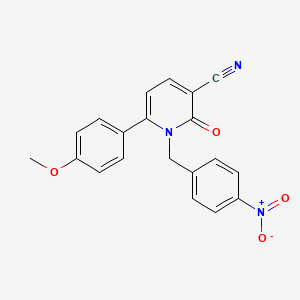
![5-Chloro-6-fluoro-N-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]pyridine-3-carboxamide](/img/structure/B2391674.png)
![4,7,8-Trimethyl-6-(3-methylphenyl)-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2391675.png)